![molecular formula C12H9ClN2OS B091123 2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone CAS No. 18592-51-3](/img/structure/B91123.png)
2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone typically involves the reaction of acetophenone with 6-chloro-3-pyridazine thiol. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution on the acetophenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyridazine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or alter cell membrane permeability, leading to cell death in microbial organisms. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and often exhibit similar biological activities.
Acetophenone Derivatives: Other acetophenone derivatives with different substituents on the phenyl ring or carbonyl group can have varying chemical and biological properties.
Uniqueness
2-[(6-Chloro-3-pyridazinyl)sulfanyl]-1-phenylethanone is unique due to the combination of the acetophenone core with the 6-chloro-3-pyridazinylthio group.
Properties
CAS No. |
18592-51-3 |
|---|---|
Molecular Formula |
C12H9ClN2OS |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
2-(6-chloropyridazin-3-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C12H9ClN2OS/c13-11-6-7-12(15-14-11)17-8-10(16)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
XEPDFZCGSSDIGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl |
Synonyms |
α-[(6-Chloropyridazin-3-yl)thio]acetophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



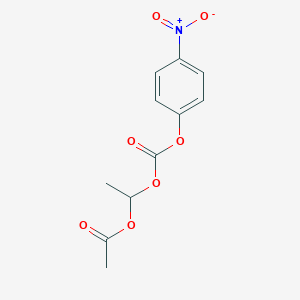
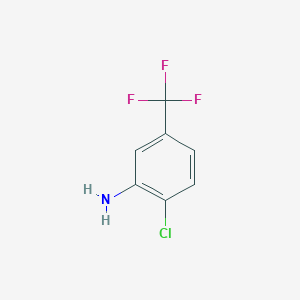
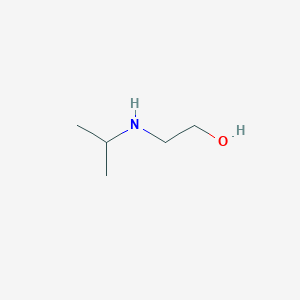
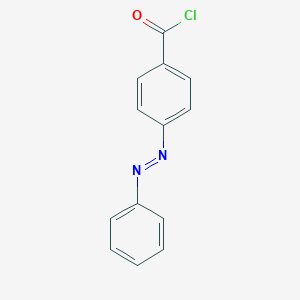
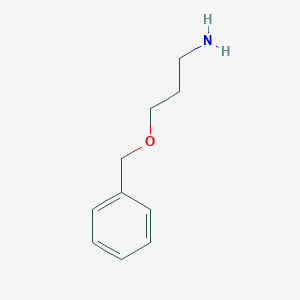
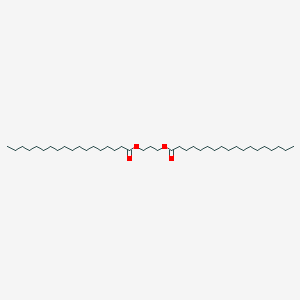
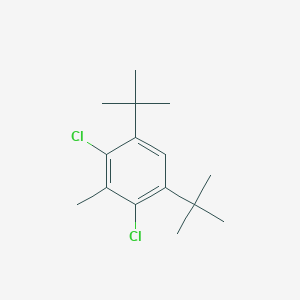
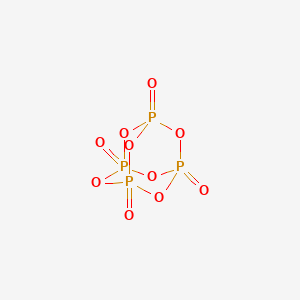
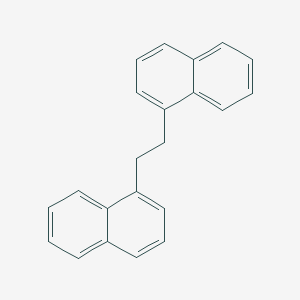
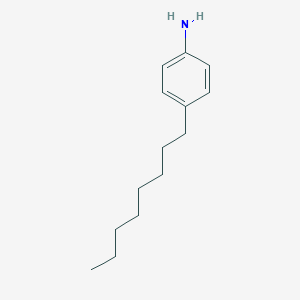
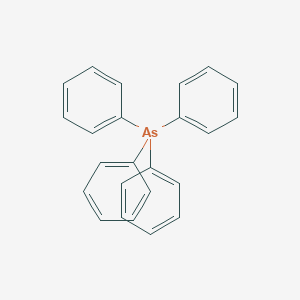
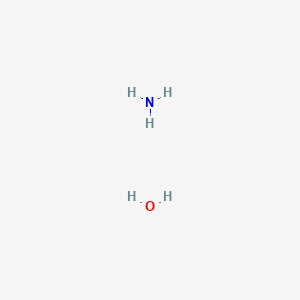
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
